molecular formula C20H22N2O2S B12539976 1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- CAS No. 651335-12-5

1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-

Cat. No.: B12539976
CAS No.: 651335-12-5
M. Wt: 354.5 g/mol
InChI Key: LXOKVSKTLIJLDZ-UHFFFAOYSA-N
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Description

1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a phenylsulfonyl group and a piperidinylmethyl group attached to the indole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: Starting from aniline derivatives, the indole core can be synthesized through Fischer indole synthesis or other cyclization methods.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through alkylation reactions using appropriate piperidine derivatives.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- would involve its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl and piperidinylmethyl groups may play a role in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 3-(phenylsulfonyl)-: Lacks the piperidinylmethyl group.

    1H-Indole, 3-(piperidinylmethyl)-: Lacks the phenylsulfonyl group.

    1H-Indole, 3-(phenyl)-1-(3-piperidinylmethyl)-: Lacks the sulfonyl group.

Uniqueness

1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is unique due to the presence of both the phenylsulfonyl and piperidinylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

651335-12-5

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(piperidin-3-ylmethyl)indole

InChI

InChI=1S/C20H22N2O2S/c23-25(24,17-8-2-1-3-9-17)20-15-22(14-16-7-6-12-21-13-16)19-11-5-4-10-18(19)20/h1-5,8-11,15-16,21H,6-7,12-14H2

InChI Key

LXOKVSKTLIJLDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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